Allylpyrocatechol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allylpyrocatechol is an antioxidant, attenuating collagen-induced arthritis via attenuation of oxidative stress secondary to modulation of the MAPK, JAK/STAT, and Nrf2/HO-1 pathways.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

APC has demonstrated significant antibacterial properties, particularly against oral pathogens. Studies have reported its effectiveness against strains such as Streptococcus sanguinis, Streptococcus mutans, and Candida albicans.

- In Vitro Studies : A study showed that APC exhibited an inhibition zone of 11.85 mm against S. sanguinis at a concentration of 1%, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 39.1 μg/mL and 78.1 μg/mL, respectively .

- Mechanism of Action : APC's antibacterial action is primarily attributed to its ability to inhibit the MurA enzyme, crucial for bacterial cell wall synthesis . In silico docking studies indicated that APC derivatives have binding affinities stronger than traditional antibiotics like fosfomycin .

Table 1: Antibacterial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Streptococcus sanguinis | 11.85 | 39.1 | 78.1 |

| Streptococcus mutans | Not specified | 400 | Not specified |

| Candida albicans | Not specified | Not specified | Not specified |

Antifungal Applications

APC has shown promising antifungal activity, particularly against Candida albicans.

- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : Research indicated that APC's low water solubility limits its clinical use. However, formulation into SNEDDS improved its solubility and maintained antifungal efficacy comparable to nystatin .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Concentration (mg/mL) | Efficacy Comparison |

|---|---|---|

| Candida albicans | 1 | Similar to nystatin |

Antioxidant Properties

APC exhibits notable antioxidant activity, which contributes to its anti-inflammatory effects.

- Mechanism : It reduces oxidative stress by decreasing reactive oxygen species generation in macrophages . This property is essential for its protective role against gastric ulcers induced by indomethacin, as it enhances mucin production and reduces oxidative damage .

Table 3: Antioxidant Activity of this compound

| Parameter | Effect Observed |

|---|---|

| Reactive Oxygen Species Reduction | Significant decrease |

| Mucin Production | Enhanced |

Anti-inflammatory Applications

The anti-inflammatory potential of APC has been linked to its antioxidant properties.

- Gastric Ulcer Protection : In animal models, APC demonstrated a protective effect against indomethacin-induced gastric ulcers through its antioxidative properties and mucin enhancement capabilities .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of APC was tested against various oral pathogens. The results confirmed its potent inhibitory effects, particularly against S. sanguinis, establishing APC as a viable candidate for developing natural antibacterial agents.

Case Study 2: Formulation Development

The development of SNEDDS for APC marked a significant advancement in enhancing its bioavailability for antifungal applications. This formulation not only improved solubility but also retained effective antifungal activity against C. albicans, showcasing the potential for clinical applications in treating oral infections.

Analyse Chemischer Reaktionen

Structural Modifications and Derivatives

Allylpyrocatechol’s structure allows for diverse chemical modifications, as demonstrated in structure–activity relationship studies:

Reaction Mechanisms

A. MurA Enzyme Inhibition

this compound derivatives interact with MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a bacterial cell wall biosynthesis enzyme:

-

Binding : Arg232A and Ala297A residues form hydrogen bonds and hydrophobic interactions.

-

Affinity : Binding energy of −5.4 kcal/mol (stronger than fosfomycin’s −4.6 kcal/mol) .

B. Antioxidant Activity

-

Mechanism : Scavenges free radicals via phenolic hydroxyl groups.

-

Docking : Binds SOD, CAT, and GSHPx enzymes with affinities of −4.3, −6.8, and −4.5 kcal/mol, respectively .

Key Findings

-

Synthesis Flexibility : this compound is synthesized from resorcinol, eugenol, or methyl eugenol, with variations in reaction conditions (e.g., temperature, catalysts) yielding different derivatives .

-

Structure–Activity Insights :

-

Enzyme Interactions : Exhibits strong binding to MurA, SOD, CAT, and GSHPx, positioning it as a multifunctional inhibitor .

Eigenschaften

CAS-Nummer |

1125-74-2 |

|---|---|

Molekularformel |

C9H10O2 |

Molekulargewicht |

150.17 g/mol |

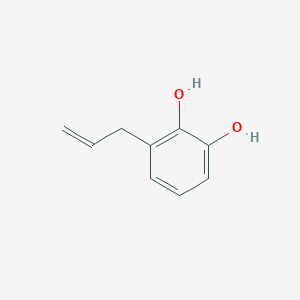

IUPAC-Name |

3-prop-2-enylbenzene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,10-11H,1,4H2 |

InChI-Schlüssel |

PARWTEYYJSDGQM-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C(=CC=C1)O)O |

Kanonische SMILES |

C=CCC1=C(C(=CC=C1)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Allylpyrocatechol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.